

physical and chemical properties of 2-Chloro-3-fluoroaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-3-fluoroaniline

Cat. No.: B1293833

[Get Quote](#)

An In-depth Technical Guide to **2-Chloro-3-fluoroaniline**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-Chloro-3-fluoroaniline** (CAS No: 21397-08-0), a halogenated aniline derivative of significant interest in organic synthesis and pharmaceutical development. This document details its physicochemical characteristics, spectroscopic profile, synthesis protocols, and potential metabolic pathways, serving as a critical resource for its application in research and development.

Core Physicochemical Properties

2-Chloro-3-fluoroaniline is a substituted aromatic amine with the molecular formula C_6H_5ClFN .^{[1][2][3]} Its structure, featuring both a chlorine and a fluorine atom on the aniline ring, imparts unique reactivity and makes it a valuable intermediate for the synthesis of complex molecules.

Table 1: Molecular and Physical Properties of **2-Chloro-3-fluoroaniline**

Property	Value	Reference
IUPAC Name	2-Chloro-3-fluoroaniline	
CAS Number	21397-08-0	[1] [2]
Molecular Formula	C ₆ H ₅ ClFN	[1] [2]
Molecular Weight	145.56 g/mol	[1] [2]
Boiling Point	210.3 °C (at 760 mmHg)	[4]
Density	1.349 g/cm ³	[4]
Refractive Index	1.592	[4]
Flash Point	81 °C	[4]
Appearance	Transparent, slightly light yellow liquid (based on isomers)	[5]
Solubility	Soluble in most organic solvents.	[6]

Table 2: Computational and Safety Data for **2-Chloro-3-fluoroaniline**

Property	Value	Reference
pKa (Predicted)	~1.0 ± 0.10	[4]
LogP	2.64250	[4]
Storage Conditions	Store at 2-8 °C or -20 °C under inert gas.	[2] [4]
Hazard Codes	Xi (Irritant), T (Toxic)	[4]

Spectroscopic Analysis

Spectroscopic data is crucial for the identification and characterization of **2-Chloro-3-fluoroaniline**.

Mass Spectrometry (MS)

The mass spectrum of **2-Chloro-3-fluoroaniline** is characterized by a molecular ion peak pattern that reflects the isotopic abundance of chlorine.

- Molecular Ion (M^+): A peak at m/z 145, corresponding to the molecule with the ^{35}Cl isotope.
- $[\text{M}+2]^+$ Peak: A peak at m/z 147, corresponding to the molecule with the ^{37}Cl isotope.
- Intensity Ratio: The relative intensity of the M^+ to $[\text{M}+2]^+$ peak is approximately 3:1, which is a characteristic signature for a molecule containing a single chlorine atom. A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available for this compound.[\[7\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for **2-Chloro-3-fluoroaniline** are not readily available in the literature, its ^1H and ^{13}C NMR spectra can be predicted based on the analysis of its isomers.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

- ^1H NMR: The aromatic region is expected to show complex multiplets for the three protons on the benzene ring, with chemical shifts influenced by the electron-withdrawing effects of the halogen substituents and the electron-donating amino group. The amine protons will likely appear as a broad singlet.
- ^{13}C NMR: The spectrum will display six distinct signals for the aromatic carbons. The carbon atoms attached to fluorine and the amino group will show characteristic coupling (J -coupling).

Infrared (IR) Spectroscopy

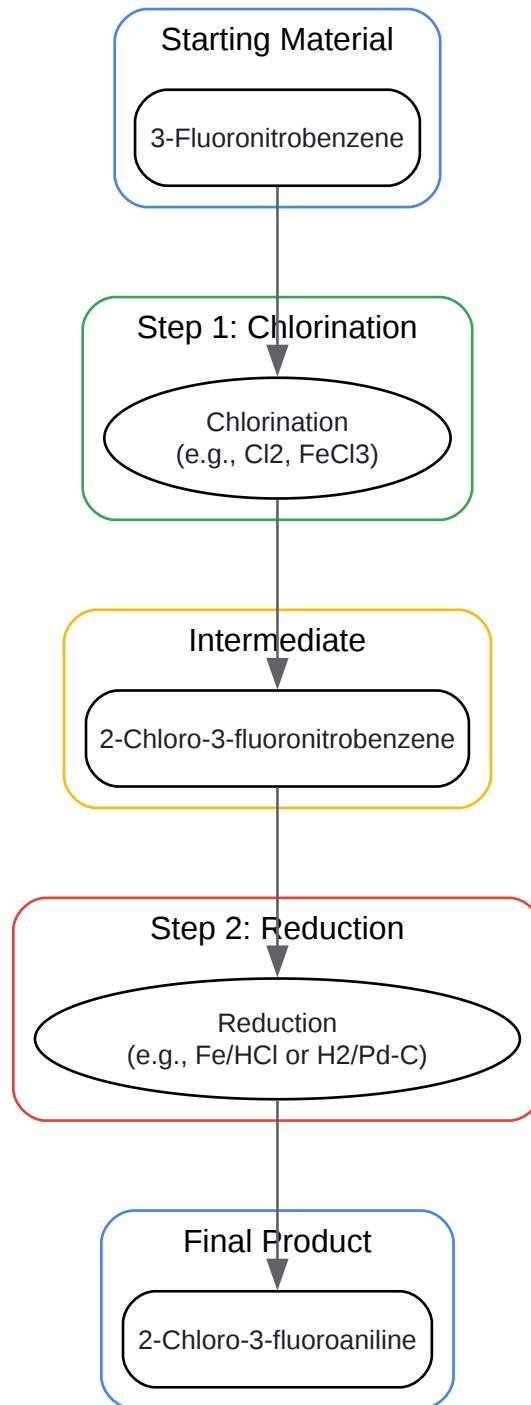
The IR spectrum of **2-Chloro-3-fluoroaniline** would be expected to show characteristic absorption bands for its functional groups. While no specific spectrum is available, data from isomers like 3-chloro-2-fluoroaniline can provide insight.[\[17\]](#)

- N-H Stretching: A pair of bands in the region of $3300\text{-}3500\text{ cm}^{-1}$ corresponding to the symmetric and asymmetric stretching of the primary amine.
- C-N Stretching: Vibrations in the $1250\text{-}1350\text{ cm}^{-1}$ region.

- C-Cl Stretching: A band in the 600-800 cm^{-1} region.
- C-F Stretching: A strong absorption band typically found in the 1000-1400 cm^{-1} range.
- Aromatic C-H Stretching: Bands appearing above 3000 cm^{-1} .
- Aromatic C=C Bending: Peaks in the 1450-1600 cm^{-1} region.

Experimental Protocols

Synthesis of 2-Chloro-3-fluoroaniline

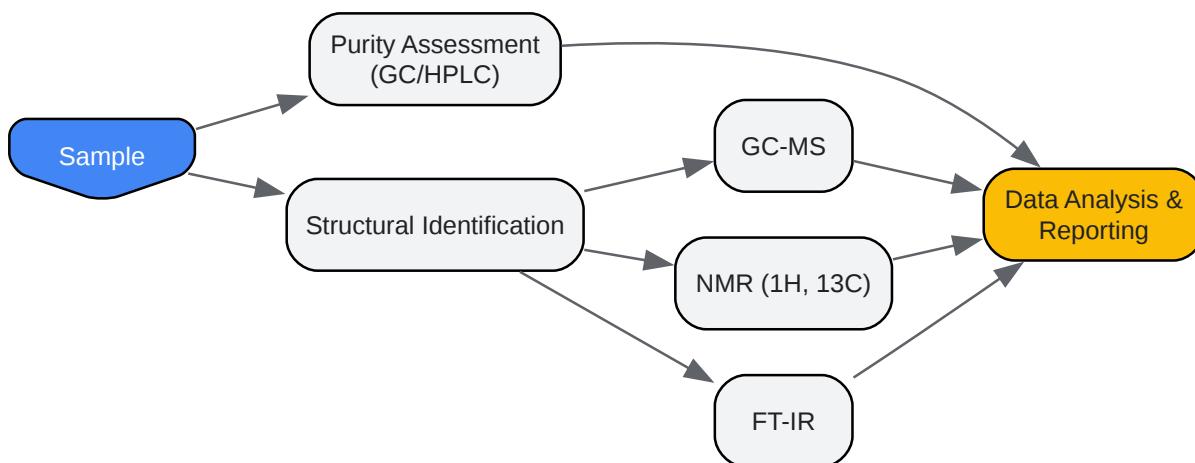

A common and effective method for the synthesis of **2-Chloro-3-fluoroaniline** is the reduction of the corresponding nitro compound, 2-chloro-3-fluoronitrobenzene.[\[18\]](#) This precursor can be synthesized by the chlorination of 3-fluoronitrobenzene. The reduction step can be achieved via catalytic hydrogenation or using a reducing agent like iron powder.

Protocol: Reduction of 2-Chloro-3-fluoronitrobenzene using Iron

This protocol is adapted from established methods for similar halogenated nitroaromatics.[\[19\]](#)

- Reaction Setup: In a multi-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, combine 2-chloro-3-fluoronitrobenzene (1 equivalent), iron powder (3-4 equivalents), ethanol, and water.
- Initiation: Heat the mixture to approximately 60°C with vigorous stirring.
- Reaction: Slowly add a catalytic amount of hydrochloric acid to the mixture. An exothermic reaction should commence. Maintain the reaction temperature between 80-90°C, cooling with a water bath if necessary. Continue stirring until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Work-up: Once the reaction is complete, cool the mixture to room temperature.
- Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.
- Purification: The combined organic extracts can be washed, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure. The crude product can be further

purified by vacuum distillation to yield **2-Chloro-3-fluoroaniline**.



[Click to download full resolution via product page](#)

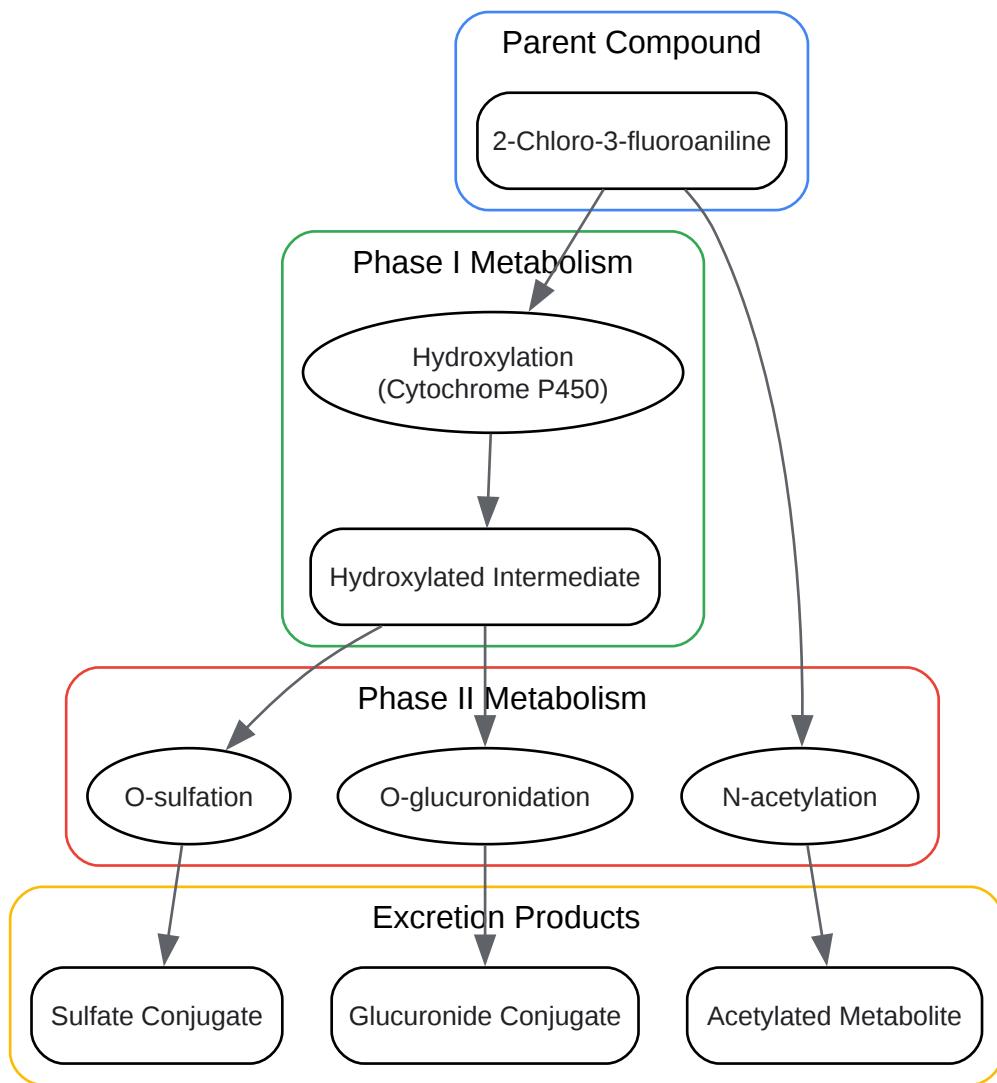
Synthetic pathway for **2-Chloro-3-fluoroaniline**.

Analytical Workflow

Quality control and characterization of **2-Chloro-3-fluoroaniline** and its reaction products can be performed using standard chromatographic and spectroscopic techniques.

[Click to download full resolution via product page](#)

General analytical workflow for **2-Chloro-3-fluoroaniline**.


Biological Activity and Metabolism

While specific metabolic studies on **2-Chloro-3-fluoroaniline** are not widely published, the metabolic fate of its isomers, such as 3-chloro-4-fluoroaniline, has been investigated in rats.^[20] These studies provide a likely model for its biotransformation.

The metabolism is expected to be rapid and extensive, with major pathways including:

- Phase I Metabolism: Hydroxylation of the aromatic ring, primarily mediated by cytochrome P450 enzymes.
- Phase II Metabolism:
 - N-acetylation of the amino group.
 - O-sulfation and glucuronidation of the hydroxylated metabolites to form water-soluble conjugates for excretion.

Principal metabolites are likely to be sulfated and glucuronidated derivatives of hydroxylated **2-Chloro-3-fluoroaniline**.^[20] Additionally, related fluoroanilines have been shown to undergo biodegradation by various bacterial strains.^[21]

[Click to download full resolution via product page](#)

Probable metabolic pathway of **2-Chloro-3-fluoroaniline**.

Due to its structural similarity to other anilines used in drug synthesis, **2-Chloro-3-fluoroaniline** is a key building block for creating novel therapeutic agents, particularly in areas like antiviral and anti-inflammatory research.^[22]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. usbio.net [usbio.net]
- 3. 2-Chloro-3-fluoroaniline | C6H5ClFN | CID 88884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. Page loading... [guidechem.com]
- 6. 2-Chloroaniline | C6H6ClN | CID 7240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. 2-Chloro-4-fluoroaniline(2106-02-7) 13C NMR [m.chemicalbook.com]
- 9. 2-Chloro-4-fluoroaniline(2106-02-7) 1H NMR [m.chemicalbook.com]
- 10. 3-Fluoroaniline(372-19-0) 13C NMR spectrum [chemicalbook.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. 3-Chloro-4-fluoroaniline | C6H5ClFN | CID 9708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. 4-Fluoroaniline(371-40-4) 13C NMR [m.chemicalbook.com]
- 16. 3-Chloro-4-fluoroaniline(367-21-5) IR Spectrum [chemicalbook.com]
- 17. 3-Chloro-2-fluoroaniline | C6H5ClFN | CID 75014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 2-Chloro-3-fluoroaniline | 21397-08-0 [chemicalbook.com]
- 19. benchchem.com [benchchem.com]
- 20. Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]-radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR - Sheffield Hallam University Research Archive [shura.shu.ac.uk]

- 21. Aerobic degradation of 2- and 3-fluoroaniline in mixed culture systems and microbial community analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ossila.com [ossila.com]
- To cite this document: BenchChem. [physical and chemical properties of 2-Chloro-3-fluoroaniline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1293833#physical-and-chemical-properties-of-2-chloro-3-fluoroaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com